2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Description
2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a 1,2,4-triazole ring and a piperidine-linked 5-fluoro-benzoxazole moiety. This structure combines multiple pharmacologically relevant motifs:
- Dihydropyridazinone: Known for modulating enzyme activity (e.g., phosphodiesterase inhibition) and offering metabolic stability due to partial saturation.
- 1,2,4-Triazole: Enhances hydrogen-bonding capacity and is common in antifungal and anticancer agents.
- Piperidine: A flexible scaffold that enhances solubility and membrane permeability.
Crystallographic tools like SHELX and CCP4 are critical for resolving its 3D conformation, which informs structure-activity relationships (SAR) .
Properties
IUPAC Name |
2-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN7O2/c20-14-1-2-16-15(9-14)23-19(29-16)25-7-5-13(6-8-25)10-26-18(28)4-3-17(24-26)27-12-21-11-22-27/h1-4,9,11-13H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZGGLYWJBJICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC5=C(O4)C=CC(=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound contains a benzoxazole ring, which is found in many biologically active compounds . Benzoxazole derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
The compound also contains a 1,2,4-triazole ring, which is another common feature in many pharmacologically active compounds . 1,2,4-Triazole derivatives have been found to exhibit various biological activities as well .
Biological Activity
The compound 2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one (CAS Number: 2180010-40-4) is a novel synthetic molecule that incorporates multiple pharmacophores known for their biological activities. This article delves into its biological activity, focusing on its antibacterial and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 395.4 g/mol. The structure features a benzoxazole ring , a piperidine moiety , and a triazole unit , which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H18FN7O2 |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 2180010-40-4 |
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antibacterial properties. A study highlighted the effectiveness of triazole derivatives against various bacterial strains such as E. coli, S. aureus, and P. aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL for some derivatives .
Case Study: Triazole Derivatives
In a comparative study of triazole derivatives:
- Compounds were synthesized and screened against a panel of bacteria.
- The most active compounds showed MIC values comparable to standard antibiotics.
This suggests that the triazole component in our compound may similarly contribute to antibacterial efficacy.
Anticancer Activity
The anticancer potential of triazole-containing compounds has been documented extensively. In vitro studies have shown that certain triazoles can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells .
The proposed mechanism involves:
- Inhibition of specific enzymes involved in DNA replication.
- Induction of apoptosis in cancer cells.
Research Findings
Recent studies have focused on synthesizing and evaluating various derivatives of the compound . For instance:
- Synthesis : The compound was synthesized via multi-step reactions involving benzoxazole and piperidine precursors.
- Biological Evaluation : The synthesized compound was evaluated for its biological activity against selected bacterial strains and cancer cell lines.
Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of Mannich bases, a class of compounds that includes derivatives similar to the target compound, as anticancer agents. Research indicates that modifications in structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds derived from similar piperidine frameworks have shown effectiveness against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells .
Antimicrobial Properties
Compounds containing benzoxazole and triazole rings are known for their antimicrobial properties. The target compound's structural components suggest it may exhibit activity against bacterial and fungal strains. Previous studies on related compounds demonstrated significant antibacterial and antifungal effects, making this compound a candidate for further exploration in infection control .
Neurological Applications
The piperidine component is often associated with neuroactive properties. Compounds similar to the target structure have been investigated for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems. This suggests that the compound could be evaluated for its efficacy in conditions such as depression or anxiety .
Synthetic Strategies
The synthesis of this compound can be achieved through various methodologies involving the reaction of appropriate precursors under controlled conditions. Recent advances in synthetic techniques have improved yields and reduced reaction times, making it feasible for large-scale production .
Case Studies and Research Findings
Several case studies have documented the biological activities of compounds closely related to the target structure:
- Mannich Base Derivatives : A series of Mannich bases were synthesized and evaluated for cytotoxicity against prostate cancer cell lines. Modifications in substituents led to enhanced potency compared to parent compounds .
- Benzoxazole Derivatives : Research demonstrated that benzoxazole derivatives exhibited significant activity against various cancer cell lines, suggesting that the incorporation of this moiety into new compounds could yield effective anticancer agents .
- Triazole Compounds : Triazole-containing compounds have been studied for their antifungal properties, showing promising results against resistant strains of fungi. This highlights the potential application of the target compound in antifungal therapy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Dihydropyridazinone vs. Pyrimidine/Thiazole: The target’s dihydropyridazinone core may confer greater metabolic stability than pyrimidine (CAS 1266476-99-6) or thiazole (318255-97-9) cores, which are more prone to oxidation .
- Triazole vs.
Substituent Effects
- Fluorine Position : The 5-fluoro substitution on benzoxazole (target) vs. 4-fluorobenzyl (318255-97-9) may reduce steric hindrance, improving binding pocket accommodation.
- Piperidine Linkers : The piperidine group in the target and CAS 1266476-99-6 enhances conformational flexibility, but the benzoxazole linkage may increase lipophilicity compared to acetylated piperidines (e.g., bromophenyl-acetyl in CAS 1266476-99-6) .
Pharmacokinetic Predictions
- Metabolic Stability: The fluorine atom and dihydropyridazinone core likely slow hepatic metabolism relative to non-fluorinated, fully aromatic analogues .
- Solubility : The triazole and sulfonamide groups in CAS 1266476-99-6 improve aqueous solubility, whereas the target’s benzoxazole may reduce it, necessitating formulation optimization.
Research Findings and Gaps
- SAR Studies: No direct data exists for the target compound, but analogues suggest that fluorine and triazole substitutions enhance potency against kinase targets .
- Structural Analysis : Tools like SHELX and CCP4 are essential for resolving piperidine conformation and intermolecular interactions in crystallographic studies .
- Biological Data : Antifungal activity is plausible given the triazole moiety, but empirical validation is required.
Q & A
Q. Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) at 1.0 mL/min .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms the molecular ion peak (expected m/z: ~450–460) .
- NMR : H NMR in DMSO-d6 should show characteristic peaks: δ 8.2–8.5 ppm (triazole H), δ 6.8–7.2 ppm (benzoxazole aromatic H) .
Advanced Research: How to address low yields in the piperidine-methylation step during synthesis?
Methodological Answer :
Low yields often stem from steric hindrance. Mitigation strategies include:
- Catalyst Screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig coupling under microwave irradiation (100°C, 30 min) .
- Solvent Optimization : Switch from DMF to 1,4-dioxane to improve nucleophilic substitution efficiency .
- Intermediate Trapping : Use LC-MS to identify and isolate byproducts (e.g., demethylated intermediates) for pathway analysis .
Basic Research: What in vitro models are suitable for evaluating its kinase inhibition potential?
Q. Methodological Answer :
- Kinase Profiling : Use recombinant kinases (e.g., EGFR, Aurora A) in a luminescence-based assay with 10 µM ATP and 1 µM compound .
- Selectivity Screening : Compare inhibition against a panel of 50+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects .
Advanced Research: How to validate computational docking predictions for binding to the benzoxazole pocket?
Q. Methodological Answer :
- Crystallography : Co-crystallize the compound with target proteins (e.g., PI3Kγ) using hanging-drop vapor diffusion (20% PEG 3350, 0.2 M ammonium citrate) .
- Mutagenesis Studies : Introduce point mutations (e.g., Phe885Ala in the benzoxazole-binding site) to assess docking score-reliability .
Basic Research: What stability challenges arise in aqueous formulations of this compound?
Q. Methodological Answer :
- Degradation Pathways : Hydrolysis of the dihydropyridazinone ring at pH > 7.0. Stabilize with citrate buffer (pH 5.0–6.0) and lyophilization .
- Light Sensitivity : Store solutions in amber vials; monitor photodegradation via UV-Vis at 320 nm .
Advanced Research: How can metabolomic studies clarify its pharmacokinetic-pharmacodynamic (PK-PD) disconnect?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
